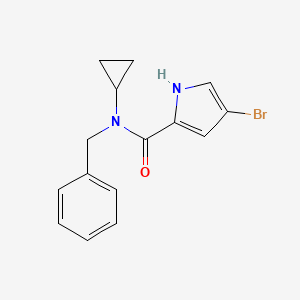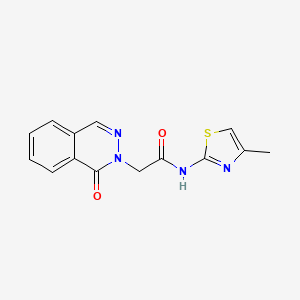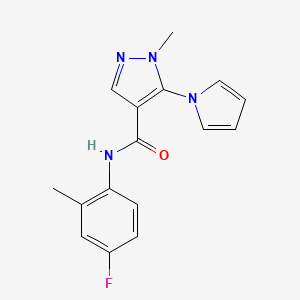
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide, also known as BCP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrole carboxamide compounds and has shown promising results in various studies.
作用機序
The mechanism of action of N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide involves the modulation of various signaling pathways. It has been found to activate the AMPK pathway, which plays a crucial role in energy homeostasis and cell survival. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide also inhibits the NF-kB pathway, which is involved in the regulation of inflammation and cell survival. It has been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide also reduces the levels of reactive oxygen species and lipid peroxidation. It has been found to increase the levels of brain-derived neurotrophic factor, which is involved in neurogenesis and synaptic plasticity.
実験室実験の利点と制限
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is stable under normal laboratory conditions and has a high purity. It can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has some limitations, including its poor solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and formulations.
将来の方向性
There are several future directions for N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide research. One potential direction is to explore its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its effects on metabolic disorders such as obesity and diabetes. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide can also be used as a tool for studying the role of various signaling pathways in disease pathogenesis. Further studies are needed to elucidate the molecular mechanisms of N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is a synthetic compound that has shown promising results in various scientific studies. It has potential therapeutic effects in cancer, neurological disorders, and inflammation. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide modulates various signaling pathways and has several biochemical and physiological effects. Although it has some limitations, N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide is a valuable tool for scientific research, and further studies are needed to explore its full potential.
合成法
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of benzylamine, cyclopropylamine, and 4-bromo-1H-pyrrole-2-carboxylic acid. The reaction is carried out in the presence of coupling reagents such as EDCI and HOBt to form the desired product. The purity of the compound can be improved by recrystallization and column chromatography.
科学的研究の応用
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic effects in various diseases. It has shown promising results in the treatment of cancer, neurological disorders, and inflammation. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-benzyl-4-bromo-N-cyclopropyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c16-12-8-14(17-9-12)15(19)18(13-6-7-13)10-11-4-2-1-3-5-11/h1-5,8-9,13,17H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBJSFQJRWKJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3=CC(=CN3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![5-bromo-N-[5-[(3,4-difluorophenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B7497622.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)


![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![(6-Cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7497663.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7497669.png)
amine](/img/structure/B7497671.png)

![5-cyclopropyl-N-[(2-methoxynaphthalen-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7497678.png)
![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)